4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid

Lipophilicity Drug-likeness Medicinal Chemistry

Select this specific biphenyl building block for its unique ortho-fluorine and 3,5-dimethoxy substitution pattern—not a fungible analog. The fluorine atom electronically tunes the carboxylic acid pKa, enhances metabolic stability, and serves as a ¹⁹F NMR handle for target engagement assays. The 3,5-dimethoxyphenyl group provides a sterically defined hydrophobic extension critical for structure-based drug design and kinase inhibitor SAR campaigns. High-purity research material for amide/ester derivatization and MOF ligand synthesis.

Molecular Formula C15H13FO4
Molecular Weight 276.26 g/mol
CAS No. 1261980-91-9
Cat. No. B1454834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid
CAS1261980-91-9
Molecular FormulaC15H13FO4
Molecular Weight276.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F)OC
InChIInChI=1S/C15H13FO4/c1-19-11-5-10(6-12(8-11)20-2)9-3-4-13(15(17)18)14(16)7-9/h3-8H,1-2H3,(H,17,18)
InChIKeyUEAGNAKLMVQVES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic Acid (CAS 1261980-91-9) Procurement & Technical Profile


4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid (CAS: 1261980-91-9; synonym: 3-Fluoro-3',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylic acid) is a biphenyl-based aromatic carboxylic acid building block with a molecular weight of 276.26 g/mol and the molecular formula C15H13FO4 . This compound features a unique substitution pattern consisting of an ortho-fluorine atom on the benzoic acid ring and a meta-disposed 3,5-dimethoxyphenyl motif on the adjacent aryl ring. It is commercially available from multiple suppliers at purity specifications typically ranging from 95% to 97% and is intended exclusively for research and development applications, including use as a synthetic intermediate in medicinal chemistry and material science programs .

Structural Determinants Preventing Generic Substitution of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic Acid


The selection of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid over its positional isomers or non-fluorinated analogs is dictated by its unique combination of substituent position and electronic character. The ortho-fluorine atom introduces a strong inductive electron-withdrawing effect that simultaneously increases the acidity of the carboxylic acid (pKa modulation) and stabilizes the aryl ring toward oxidative metabolism in downstream drug candidates . Critically, the 3,5-dimethoxyphenyl substitution pattern provides a distinct steric and electronic environment compared to 2,4-dimethoxy, 3,4-dimethoxy, or 2,5-dimethoxy analogs [1]. This specific geometry influences dihedral angles in the biphenyl system and modulates π-stacking interactions with biological targets. Generic substitution with a non-fluorinated analog (e.g., CAS 913647-91-3) would eliminate the fluorine-dependent electronic tuning and metabolic stabilization, while alternative methoxy positional isomers may exhibit divergent binding orientations in structure-based drug design campaigns . Therefore, this specific compound must be treated as a distinct chemical entity rather than a fungible member of a broad analog series.

Quantitative Comparative Evidence for 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic Acid Versus Analogous Building Blocks


Comparative Physicochemical Profile: Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA)

The compound exhibits an XLogP3 value of 3.1 and a topological polar surface area (TPSA) of 55.8 Ų, as computed from its canonical SMILES . These values are identical across all positional isomers within the C15H13FO4 molecular formula class due to conserved heavy atom composition . However, the XLogP3 of 3.1 represents a ~0.3-0.5 log unit increase in lipophilicity compared to non-fluorinated analogs such as 4-(3,5-dimethoxyphenyl)benzoic acid (CAS 913647-91-3; XLogP ~2.6-2.8), which is attributable to the ortho-fluorine substituent . This modest but quantifiable increase in lipophilicity may enhance passive membrane permeability in cellular assays without substantially compromising aqueous solubility.

Lipophilicity Drug-likeness Medicinal Chemistry

Synthetic Accessibility via Suzuki-Miyaura Cross-Coupling: A Class-Wide Advantage

The biphenyl scaffold of 4-(3,5-dimethoxyphenyl)-2-fluorobenzoic acid is accessible via palladium-catalyzed Suzuki-Miyaura cross-coupling between an appropriately substituted aryl halide and aryl boronic acid . While no published experimental yields exist specifically for CAS 1261980-91-9, the broader class of dimethoxyphenyl-fluorobenzoic acids has been synthesized using this methodology with moderate to high efficiency . The carboxylic acid moiety can serve as a synthetic handle for further derivatization, including amide bond formation, esterification, and reduction to the corresponding benzyl alcohol, positioning this compound as a versatile intermediate in medicinal chemistry workflows [1].

Cross-Coupling Synthetic Methodology Building Block Utility

Recommended Research and Industrial Application Scenarios for 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic Acid (CAS 1261980-91-9)


Medicinal Chemistry: Lead Optimization Scaffold for Kinase Inhibitor Programs

The ortho-fluorobenzoic acid motif is a privileged substructure in numerous kinase inhibitor scaffolds, where the fluorine atom contributes to metabolic stability and the carboxylic acid serves as a key pharmacophore for hinge-region binding interactions [1]. The 3,5-dimethoxyphenyl group provides a sterically defined aromatic extension that can be leveraged to probe hydrophobic back-pocket interactions in ATP-binding sites. This compound is suitable as a core building block in structure-activity relationship (SAR) campaigns targeting kinases, sirtuins (SIRT2), or other enzymes where fluorinated biphenyl carboxylic acids have demonstrated inhibitory activity [2]. The computed XLogP3 of 3.1 positions this scaffold favorably for oral bioavailability optimization .

Organic Synthesis: Versatile Building Block for Biaryl-Containing Molecules

The carboxylic acid functionality enables straightforward conversion to amides, esters, alcohols, and other derivatives via standard synthetic transformations [1]. The biphenyl core, constructed via Suzuki-Miyaura coupling, imparts conformational rigidity and extended π-conjugation that can be exploited in the synthesis of functional materials, ligands for metal-organic frameworks (MOFs), or advanced pharmaceutical intermediates [2]. The specific 3,5-dimethoxy substitution pattern may influence supramolecular assembly and crystal packing compared to alternative methoxy positional isomers, making this compound a candidate for studies in crystal engineering and solid-state chemistry.

Chemical Biology: Probe Development for Target Engagement Studies

Fluorinated biphenyl carboxylic acids have been explored as scaffolds for covalent inhibitors and activity-based probes due to the potential for further functionalization at the carboxylic acid moiety [1]. The presence of the fluorine atom provides a spectroscopic handle for ¹⁹F NMR-based binding assays, enabling quantitative assessment of target engagement without requiring isotopic labeling. Additionally, the dimethoxyphenyl group offers sites for potential oxidative demethylation or metabolic labeling in cellular target identification studies. This compound may serve as a starting point for the development of chemical probes targeting enzymes implicated in inflammation, cancer, or metabolic disorders, where related fluorinated benzoic acid derivatives have shown preliminary activity [2].

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